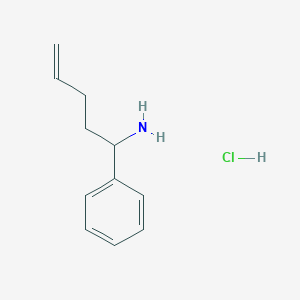

1-Phenylpent-4-en-1-amine hydrochloride

Descripción

1-Phenylpent-4-en-1-amine hydrochloride is the hydrochloride salt of the primary amine 1-phenylpent-4-en-1-amine (CAS 109925-99-7). The free base has the molecular formula C₁₁H₁₅N (molecular weight: 161.25 g/mol) and features a phenyl group attached to a pent-4-en-1-amine backbone . The hydrochloride form (C₁₁H₁₅N·HCl) is expected to have improved solubility in polar solvents due to ionic interactions.

Propiedades

Número CAS |

882855-08-5 |

|---|---|

Fórmula molecular |

C11H16ClN |

Peso molecular |

197.7 g/mol |

Nombre IUPAC |

1-phenylpent-4-en-1-amine;hydrochloride |

InChI |

InChI=1S/C11H15N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h2,4-8,11H,1,3,9,12H2;1H |

Clave InChI |

DEVGMASOUDBEJF-UHFFFAOYSA-N |

SMILES |

C=CCCC(C1=CC=CC=C1)N.Cl |

SMILES canónico |

C=CCCC(C1=CC=CC=C1)N.Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Phenylalkylamine Derivatives

2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D, 1b)

- Structure : Phenethylamine backbone with methoxy and methyl substituents on the aromatic ring.

- Key Differences : Contains methoxy groups (electron-donating) and lacks an alkene, altering electronic properties and reactivity.

- Applications : Investigated as a serotonin receptor agonist in neuropharmacology studies .

- 1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride Structure: Branched alkyl chain with a fluorophenyl group and a tertiary amine. Key Differences: Fluorine substitution enhances metabolic stability and lipophilicity compared to the unsubstituted phenyl group in the target compound. Applications: Potential psychostimulant or antidepressant analog due to structural similarity to known psychoactive amines .

Cathinone Derivatives

- 4-Dimethylamino-N-benzylcathinone Hydrochloride Structure: Cathinone backbone (β-keto amphetamine) with dimethylamino and benzyl groups. Applications: Used as a reference standard in forensic analysis of synthetic cathinones .

Pharmaceutical Hydrochlorides

- Memantine Hydrochloride

Structural and Functional Data Table

Key Notes

- Synthesis : 1-Phenylpent-4-en-1-amine and its analogs are synthesized via catalytic hydroamination or alkylation reactions, as described in rare-earth-metal-catalyzed kinetic resolution studies .

- Safety : While specific data for the target compound are lacking, similar hydrochlorides (e.g., benzylamine derivatives) require precautions against skin/eye irritation and proper ventilation .

- Applications : The compound’s alkene moiety may enable further functionalization (e.g., hydrogenation, epoxidation) for drug discovery or material science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.